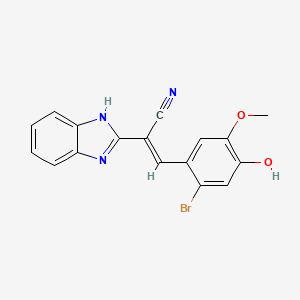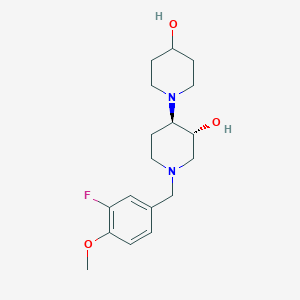![molecular formula C16H18FNO2 B6030855 2-{[(3-fluorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione](/img/structure/B6030855.png)
2-{[(3-fluorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(3-fluorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione, also known as DMFDMA, is a chemical compound that has been gaining attention in the field of scientific research due to its potential applications in various fields. This compound is a derivative of cyclohexanedione and has been synthesized using various methods.
Wirkmechanismus
The mechanism of action of 2-{[(3-fluorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione is not fully understood, but it is believed to involve the inhibition of COX-2 and the induction of apoptosis in cancer cells. This compound may also interact with other enzymes and proteins in the body, leading to its various effects.
Biochemical and Physiological Effects:
This compound has been shown to have anti-inflammatory and anti-cancer properties in various studies. It has been reported to inhibit the activity of COX-2, leading to a decrease in the production of prostaglandins, which are involved in inflammation. This compound has also been shown to induce apoptosis in cancer cells, leading to their death. In addition, this compound has been used as a building block for the synthesis of various compounds with potential applications in biochemistry and materials science.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[(3-fluorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has several advantages for lab experiments, including its relatively simple synthesis method and its potential applications in various fields. However, it also has limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Zukünftige Richtungen
There are many future directions for the research on 2-{[(3-fluorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione, including its potential applications in drug discovery, materials science, and biochemistry. In drug discovery, this compound could be used as a lead compound for the development of new anti-inflammatory and anti-cancer drugs. In materials science, this compound could be used as a monomer for the synthesis of new polymeric materials with potential applications in optoelectronics and energy storage. In biochemistry, this compound could be used as a building block for the synthesis of new compounds with potential applications in drug discovery and protein engineering.
Conclusion:
In conclusion, this compound is a chemical compound with potential applications in various fields of scientific research. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on this compound is needed to fully understand its potential applications and mechanism of action.
Synthesemethoden
2-{[(3-fluorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has been synthesized using various methods, including the reaction of 3-fluorobenzaldehyde with dimethyl malonate followed by the reaction with methylamine. Another method involves the reaction of 3-fluorobenzaldehyde with dimethyl malonate followed by the reaction with methylamine and sodium ethoxide. These methods have been reported in the literature, and the yield and purity of this compound depend on the reaction conditions.
Wissenschaftliche Forschungsanwendungen
2-{[(3-fluorobenzyl)amino]methylene}-5,5-dimethyl-1,3-cyclohexanedione has potential applications in various fields of scientific research, including medicinal chemistry, biochemistry, and materials science. In medicinal chemistry, this compound has been reported to have anti-inflammatory and anti-cancer properties. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation, and to induce apoptosis in cancer cells. In biochemistry, this compound has been used as a building block for the synthesis of various compounds, including fluorescent dyes and chiral ligands. In materials science, this compound has been used as a monomer for the synthesis of polymeric materials with potential applications in optoelectronics and energy storage.
Eigenschaften
IUPAC Name |
2-[(3-fluorophenyl)methyliminomethyl]-3-hydroxy-5,5-dimethylcyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO2/c1-16(2)7-14(19)13(15(20)8-16)10-18-9-11-4-3-5-12(17)6-11/h3-6,10,19H,7-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXDNQCBUPHNIX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)C=NCC2=CC(=CC=C2)F)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-(benzylamino)butylidene]-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione](/img/structure/B6030781.png)

![4-bromo-N-(4-{[(2,5-dimethylphenyl)amino]sulfonyl}phenyl)benzenesulfonamide](/img/structure/B6030796.png)
![1-[2-({[2-(4-methyl-1-piperazinyl)ethyl]amino}methyl)phenoxy]-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6030798.png)
![2-{4-[(4-methyl-3-nitrophenyl)sulfonyl]piperazin-1-yl}-1,3-benzoxazole](/img/structure/B6030806.png)


![2,5-dimethyl-6-nitro[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B6030828.png)
![3-{[1-(2,2-dimethylpropyl)-4-piperidinyl]oxy}-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]benzamide](/img/structure/B6030837.png)
![N-[2-(2-bromo-5-iodophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B6030841.png)
![2-(4-methoxyphenyl)-1-[2-(4-methyl-1-piperazinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B6030846.png)
![methyl 2-{[(1-ethyl-4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)methyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6030864.png)
![3-[1-(1-adamantyl)-3-piperidinyl]-N-cyclopropylpropanamide](/img/structure/B6030866.png)
![methyl {7-[2-(4-fluorophenyl)-2-oxoethoxy]-4-methyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B6030870.png)